molecular formula C7H7BrN2O B15330528 2-Bromo-N-methylnicotinamide

2-Bromo-N-methylnicotinamide

Cat. No.: B15330528
M. Wt: 215.05 g/mol
InChI Key: SEUOUZDKITWPSP-UHFFFAOYSA-N
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Description

2-Bromo-N-methylnicotinamide is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method is the reaction of N-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylnicotinamide
  • 2-Iodo-N-methylnicotinamide
  • 6-Bromo-N-methylnicotinamide

Comparison

2-Bromo-N-methylnicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. For example, the bromine atom may provide different steric and electronic effects compared to chlorine or iodine, leading to variations in reaction outcomes and biological interactions .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

SEUOUZDKITWPSP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

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